molecular formula C18H30N2O5 B4794531 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol

2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol

Cat. No. B4794531
M. Wt: 354.4 g/mol
InChI Key: GGEZZVPUSJSFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol is not fully understood. However, studies have suggested that it acts by inhibiting the production of pro-inflammatory cytokines, reducing oxidative stress, and regulating neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including:
1. Reduction of pro-inflammatory cytokines: 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
2. Antioxidant activity: This compound has potent antioxidant activity and can scavenge free radicals, protecting cells from oxidative damage.
3. Regulation of neurotransmitters: Studies have shown that this compound can regulate neurotransmitter levels in the brain, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol in lab experiments include its potent anti-inflammatory, antioxidant, anticancer, and antidepressant properties. However, some limitations of using this compound include its high cost and limited availability.

Future Directions

1. Development of novel drugs: 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol can serve as a lead compound for the development of novel drugs with improved efficacy and reduced toxicity.
2. Study of its pharmacokinetics: Further studies are needed to understand the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion.
3. Investigation of its mechanism of action: Further studies are needed to elucidate the mechanism of action of this compound.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans for various diseases.
Conclusion:
In conclusion, 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol is a promising compound with various scientific research applications. Its potent anti-inflammatory, antioxidant, anticancer, and antidepressant properties make it an attractive lead compound for the development of novel drugs. However, further studies are needed to understand its mechanism of action, pharmacokinetics, and clinical efficacy.

Scientific Research Applications

2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol has various scientific research applications, including:
1. Anti-inflammatory agent: Studies have shown that this compound has anti-inflammatory properties and can be used to treat various inflammatory diseases.
2. Antioxidant agent: This compound has potent antioxidant activity and can scavenge free radicals, protecting cells from oxidative damage.
3. Anticancer agent: 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol has shown promising anticancer activity in various cancer cell lines.
4. Antidepressant agent: This compound has been found to have antidepressant-like effects in animal models.

properties

IUPAC Name

2-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5/c1-22-16-5-4-15(17(23-2)18(16)24-3)14-20-8-6-19(7-9-20)10-12-25-13-11-21/h4-5,21H,6-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEZZVPUSJSFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOCCO)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(2,3,4-Trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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